(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one
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Description
(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one is a useful research compound. Its molecular formula is C13H8Cl2FNOS and its molecular weight is 316.17. The purity is usually 95%.
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Scientific Research Applications
Molecular and Structural Analysis
- Molecular Structure and Spectroscopic Investigation : The closely related compound (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been studied for its molecular structure, IR, X-ray diffraction, and spectroscopic characteristics. Such compounds are analyzed for their hyper-conjugative interaction and charge delocalization using NBO analysis, providing insights into molecular stability and electron density transfer (Najiya et al., 2014).
Materials Science and Photovoltaic Applications
- Polymer Films for Electronic Devices : Similar fluorine-substituted phenylene-thienyl-based monomers have been synthesized and used in polymer films for applications in electronics, particularly in battery technologies. Their doping densities and cycling efficiencies are critical for their performance (Sarker et al., 1998).
- Polymer Solar Cells : Compounds with similar fluorine and chloro elements have been utilized in the fabrication of efficient ternary blend polymer solar cells. They play a crucial role in enhancing the power conversion efficiency of these cells by providing additional charge transfer routes (Cheng et al., 2014).
Optical and Electronic Properties
- Optoelectronic Properties : Research on derivatives like (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one provides insights into their optoelectronic properties. Such studies often focus on HOMO-LUMO transitions, vibrational frequencies, and electron distribution, which are essential for applications in electronics and photonics (Adole et al., 2020).
- Fluorescent Sensors for Vapor Detection : Related compounds have been developed as fluorescent sensors, particularly for detecting vapors of nitroaromatic compounds like TNT. This application is vital for security and detection of explosives (Zyryanov et al., 2008).
Properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-fluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNOS/c14-12-7-10(13(15)19-12)11(18)5-6-17-9-3-1-8(16)2-4-9/h1-7,17H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDOGJBUIUTQOT-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=C(SC(=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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